![molecular formula C13H10N4O B2565669 N-(pirazol[1,5-a]pirimidin-6-il)benzamida CAS No. 2034480-35-6](/img/structure/B2565669.png)
N-(pirazol[1,5-a]pirimidin-6-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide consists of a pyrazolo[1,5-a]pyrimidine core fused with a benzamide moiety, which contributes to its unique chemical and biological properties.
Aplicaciones Científicas De Investigación
N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that primarily targets the Discoidin Domain Receptor 1 (DDR1) and Cyclin-dependent kinase 2 (CDK2) . DDR1 is an emerging potential molecular target for new anticancer drug discovery . CDK2 is a crucial target for cancer treatment that selectively targets tumor cells .
Mode of Action
N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide interacts with its targets, DDR1 and CDK2, by inhibiting their enzymatic activity . The compound binds with DDR1 with a Kd value of 0.6 nM . It also shows significant inhibitory activity against CDK2 .
Biochemical Pathways
The interaction of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide with DDR1 and CDK2 affects various biochemical pathways. The inhibition of DDR1 and CDK2 can lead to the suppression of cancer cell invasion, adhesion, and tumorigenicity . It also results in significant alterations in cell cycle progression .
Pharmacokinetics
The pharmacokinetic properties of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide are favorable. Preliminary studies suggest that it possesses good PK profiles, with oral bioavailabilities of 67.4% . These properties impact the bioavailability of the compound, making it an effective therapeutic agent.
Result of Action
The action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide at the molecular and cellular level results in the inhibition of the proliferation of cancer cells expressing high levels of DDR1 . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Action Environment
The action, efficacy, and stability of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can be influenced by various environmental factors. For instance, the compound exhibits excellent thermal stability , which can affect its action and efficacy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under reflux conditions in the presence of a base catalyst such as sodium ethoxide . The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide may involve more efficient and scalable synthetic routes. These methods often utilize high-yielding condensation reactions and may incorporate green chemistry principles to minimize environmental impact . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sodium ethoxide, palladium on carbon (for hydrogenation reactions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Comparación Con Compuestos Similares
N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their cytotoxic activities against various cancer cell lines.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
The uniqueness of N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide lies in its specific structural features and the combination of its pyrazolo[1,5-a]pyrimidine core with a benzamide moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(10-4-2-1-3-5-10)16-11-8-14-12-6-7-15-17(12)9-11/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFXQJKOMOGSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2565590.png)
![2-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2565591.png)
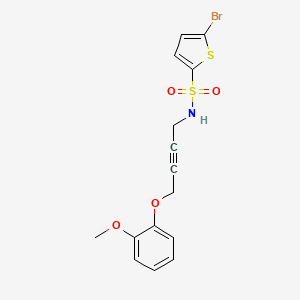
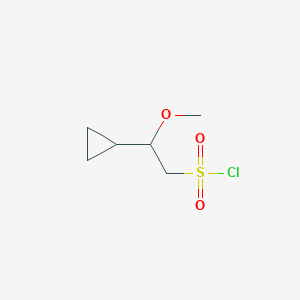
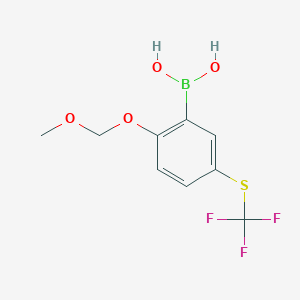
![5-tert-butyl-3-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2565596.png)
![methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate](/img/structure/B2565597.png)
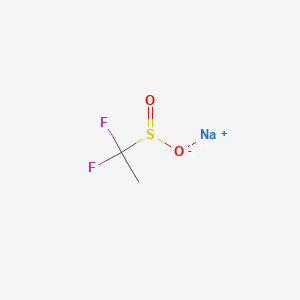
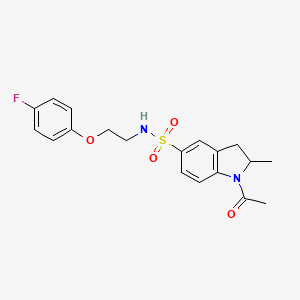
![3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2565603.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE](/img/structure/B2565608.png)

